Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is a chemical compound with a unique structure that includes a cyclopropane ring, a methanol group, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- typically involves the reaction of 2,3-dichlorophenylacetonitrile with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the dichlorophenyl group or to modify the cyclopropane ring.
Substitution: Halogen atoms in the dichlorophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of 2-(2,3-dichlorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropanemethanol derivatives with modified phenyl groups.
Substitution: Formation of various substituted cyclopropanemethanol derivatives.
Scientific Research Applications
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. The cyclopropane ring and dichlorophenyl group play crucial roles in determining the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2,3-Dichlorophenol: Shares the dichlorophenyl group but lacks the cyclopropane and methanol groups.
Cyclopropanemethanol: Contains the cyclopropane and methanol groups but lacks the dichlorophenyl group.
2-(2,3-Dichlorophenyl)ethanol: Similar structure but with an ethanol group instead of a methanol group.
Uniqueness
Cyclopropanemethanol, 2-(2,3-dichlorophenyl)-alpha-methyl- is unique due to its combination of a cyclopropane ring, a methanol group, and a dichlorophenyl group
Properties
CAS No. |
1269530-16-6 |
---|---|
Molecular Formula |
C11H12Cl2O |
Molecular Weight |
231.11 g/mol |
IUPAC Name |
1-[2-(2,3-dichlorophenyl)cyclopropyl]ethanol |
InChI |
InChI=1S/C11H12Cl2O/c1-6(14)8-5-9(8)7-3-2-4-10(12)11(7)13/h2-4,6,8-9,14H,5H2,1H3 |
InChI Key |
MOEPTMHNKIILEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1C2=C(C(=CC=C2)Cl)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.